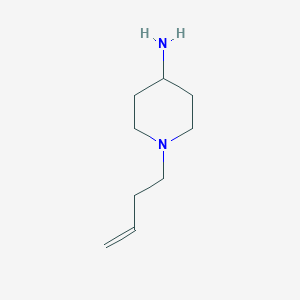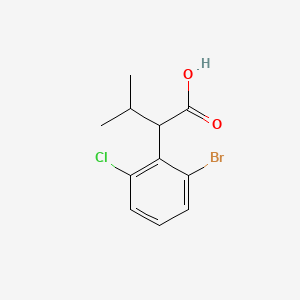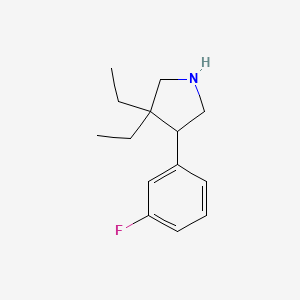
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene is an organic compound belonging to the class of halogenated benzenes. It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-(3-chloropropyl)-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to achieve high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the quality and consistency of the compound.
化学反应分析
Types of Reactions
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-(3-hydroxypropyl)-2-fluorobenzene.
Oxidation: Formation of 3-(3-chloropropyl)-2-fluorobenzene-1-ol.
Reduction: Formation of 3-(3-propyl)-2-fluorobenzene.
科学研究应用
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-Chloro-3-(3-chloropropyl)benzene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chloro-1-propanol: Contains a hydroxyl group instead of a benzene ring, leading to different chemical properties and applications.
2-Fluoro-1-chlorobenzene: Lacks the chloropropyl group, resulting in different reactivity and uses.
Uniqueness
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a chloropropyl group. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
属性
分子式 |
C9H9Cl2F |
|---|---|
分子量 |
207.07 g/mol |
IUPAC 名称 |
1-chloro-3-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI 键 |
ZTVCQFZDJLXYAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)

![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)

![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)


![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
